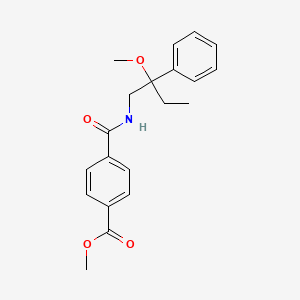

Methyl 4-((2-methoxy-2-phenylbutyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position . These reactions are crucial for synthesis problems and could include free radical bromination, nucleophilic substitution, and oxidation .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These could include free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that “Methyl 4-((2-methoxy-2-phenylbutyl)carbamoyl)benzoate” undergoes were not found in the search results.Scientific Research Applications

Physico-chemical Properties and Beta-adrenolytics

A study by Stankovicová et al. (2014) focused on the physico-chemical properties of compounds similar to "Methyl 4-((2-methoxy-2-phenylbutyl)carbamoyl)benzoate," with an emphasis on potential ultra-short beta-adrenolytic activity. This research highlighted the importance of understanding lipophilicity, surface activity, adsorbability, and acidobasic properties to elucidate the relationship between structure and biological activity, serving as a foundation for quantitative structure-activity studies (Stankovicová et al., 2014).

Synthesis and Photophysical Properties

Several studies have concentrated on the synthesis and analysis of related compounds to explore their potential applications in various scientific fields. For example, work on the synthesis of "Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate" by Hong-xiang (2012) sheds light on important intermediates for the total synthesis of bisbibenzyls, which are natural products with a range of biological activities. The study examined reaction conditions affecting yield, such as catalysts and condensing agents, providing insights into the efficient synthesis of complex molecules (Lou Hong-xiang, 2012).

Fluorescence Probe Properties

Research by Singh and Darshi (2002) investigated the absorption and fluorescence spectral studies of compounds including "Methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate" in various media. This study provided insights into how these compounds bind in micelles and vesicles, impacting fluorescence emission and offering potential applications in biochemistry and molecular biology (Anil Kumar Singh & Manjula Darshi, 2002).

Chemical Synthesis and Catalysis

Kischel et al. (2007) explored the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, demonstrating the synthesis of 2-benzylated products under mild conditions. This research not only showcases the versatility of similar compounds in chemical synthesis but also highlights the potential for developing new pharmaceuticals and materials (Jette Kischel et al., 2007).

properties

IUPAC Name |

methyl 4-[(2-methoxy-2-phenylbutyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-20(25-3,17-8-6-5-7-9-17)14-21-18(22)15-10-12-16(13-11-15)19(23)24-2/h5-13H,4,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJARYISVPZJNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)

![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)

![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)